1-Cyclohexene-1-methanol
Overview
Description
1-Cyclohexene-1-methanol is a compound that is related to various chemical reactions and synthesis processes. While the specific compound is not directly mentioned in the provided papers, the research does involve derivatives and reactions of cyclohexene and methanol, which are relevant to understanding the broader chemical context of 1-Cyclohexene-1-methanol.
Synthesis Analysis
The synthesis of cyclohexene derivatives can be complex and involves various catalysts and conditions. For instance, a method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives uses Prins-type cyclization reaction catalyzed by hafnium triflate . Additionally, the synthesis of optically active cyclohexene antisepsis agents involves recrystallization from methanol and subsequent catalytic hydrogenolysis and esterification .
Molecular Structure Analysis
The molecular structure of cyclohexene derivatives can be elucidated using crystallography and theoretical calculations. For example, the crystallographic evidence of C2-symmetric cyclohexameric form of liquid methanol has been reported . Theoretical studies, such as those at the AM1, PM3, RHF, and B3LYP levels of theory, have been used to study the structure and energetics of C60 derivatives, which include cyclohexadiene derivatives .
Chemical Reactions Analysis
Cyclohexene and its derivatives undergo various chemical reactions. The electrocatalytic hydrogenation (ECH) of 2-cyclohexen-1-one in aqueous methanol has been investigated, showing high selectivity for the carbon-carbon double bond hydrogenation with nickel and copper electrodes . The gas-phase elimination of 1,1-dimethoxycyclohexane yields 1-methoxy-1-cyclohexene and methanol, following a first-order rate law .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexene derivatives can be influenced by their molecular structure and the presence of solvents. For instance, the crystal structure of 2,4-Dichloro-6-(8-quinolylaminomethylene)cyclohexa-2,4-dien-1-one methanol solvate shows intramolecular hydrogen bonding and C-H...O interactions . Similarly, the methanol solvate of 4,4'-(Cyclohexane-1,1-diyl)diphenol forms hydrogen bonds with the solvent molecule .
Scientific Research Applications
Electrochemical Studies
- Electrocatalytic Hydrogenation: The electrocatalytic hydrogenation of 2-cyclohexen-1-one in aqueous methanol shows high selectivity for the hydrogenation of the carbon-carbon double bond, particularly with nickel and copper electrodes (Dabo et al., 1997).
Organic Chemistry Applications
- Anodic Oxidation: Anodic oxidation of cyclohexene in methanol indicates that the methanol concentration strongly influences product distribution, with significant formation of 3-methoxycyclohexene (Möller & Schäfer, 1997).
- Oxidative Aromatization: Alcohols like methanol catalyze oxidative aromatization of α,β-unsaturated cyclohexenones, yielding alkyl phenyl ethers (Horiuchi et al., 1991).
Catalysis and Reaction Mechanisms
- Gas-Phase Elimination Studies: The gas-phase elimination of 1,1-dimethoxycyclohexane produces 1-methoxy-1-cyclohexene and methanol, revealing insights into molecular mechanisms and transition states (Rosas et al., 2010).
- Alumina-Catalyzed Alcoholysis: Alcoholysis of cyclohexene oxide by methanol, catalyzed by chromatographic γ-alumina, demonstrates the potential for high conversion rates (Posner, Rogers, & Romero, 1979).
Polymerization and Copolymerization
- Copolymerization Studies: Cyclohexene-3-yl methyl methacrylate, synthesized from 3-cyclohexene-1-methanol, has been used in radical polymerization with styrene, indicating potential in polymer chemistry (Barim, Yayla, & Değirmenci, 2014).
Safety And Hazards
When handling 1-Cyclohexene-1-methanol, personal protective equipment should be worn and it should only be used in well-ventilated areas . Contact with skin, eyes, and clothing should be avoided . It should not be ingested, and vapors or spray mist should not be inhaled . It should be kept away from heat and sources of ignition .
properties
IUPAC Name |
cyclohexen-1-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h4,8H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJOHGAEIAUULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964068 | |
Record name | (Cyclohex-1-en-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexene-1-methanol | |
CAS RN |
4845-04-9 | |
Record name | 1-Cyclohexene-1-methanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Cyclohex-1-en-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cyclohex-1-en-1-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Cyclohexene-1-methanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8CX5P3XRV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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